molecular formula C13H18N6O B6436153 N-methyl-N-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)acetamide CAS No. 2549049-26-3

N-methyl-N-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)acetamide

Cat. No.: B6436153
CAS No.: 2549049-26-3
M. Wt: 274.32 g/mol
InChI Key: NGHOOKPOSNQNDX-UHFFFAOYSA-N
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Description

N-methyl-N-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)acetamide is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties . The unique structure of this compound makes it a valuable candidate for various scientific research applications.

Preparation Methods

The synthesis of N-methyl-N-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)acetamide involves several steps. One common synthetic route includes the following steps :

    Formation of the pyrazolo[3,4-d]pyrimidine core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperidine ring: The piperidine ring is introduced through nucleophilic substitution reactions.

    N-methylation: The final step involves the methylation of the nitrogen atom using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

N-methyl-N-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)acetamide can undergo various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced with other functional groups using appropriate nucleophiles.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

N-methyl-N-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)acetamide has a wide range of scientific research applications :

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: It is studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of cancer, viral infections, and inflammatory diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Comparison with Similar Compounds

N-methyl-N-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)acetamide can be compared with other pyrazolo[3,4-d]pyrimidine derivatives :

    N-benzyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This compound has a benzyl group instead of the acetamide group, which may result in different biological activities.

    1H-pyrazolo[3,4-d]pyrimidine, 4-(benzylamino)-1-methyl-: Similar to the previous compound, this derivative has a benzylamino group, which can influence its interaction with biological targets.

    4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine: This compound has a thieno[3,2-d]pyrimidine moiety, which may enhance its anticancer activity.

The uniqueness of this compound lies in its specific structure, which allows for distinct interactions with molecular targets and potential therapeutic applications.

Properties

IUPAC Name

N-methyl-N-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O/c1-9(20)18(2)10-3-5-19(6-4-10)13-11-7-16-17-12(11)14-8-15-13/h7-8,10H,3-6H2,1-2H3,(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHOOKPOSNQNDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1CCN(CC1)C2=NC=NC3=C2C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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